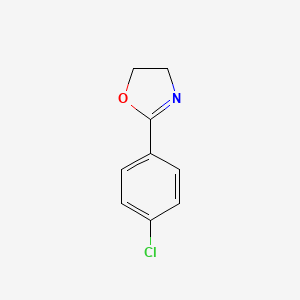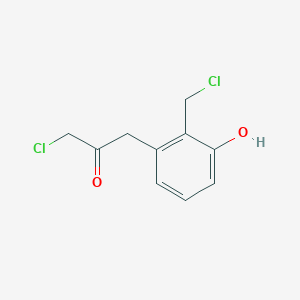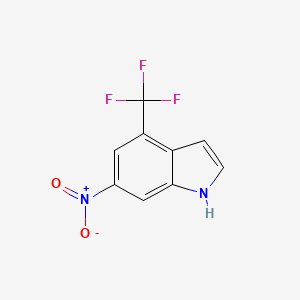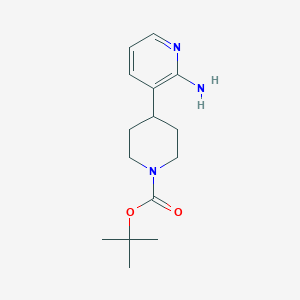
Ethyl 3-hydroxyundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from the reaction between 3-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyundecanoate can be synthesized through the esterification of 3-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anion exchange resins as catalysts can also be employed to simplify the separation process and allow for the recycling and regeneration of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.
Major Products Formed
Oxidation: Ethyl 3-oxoundecanoate
Reduction: Ethyl 3-hydroxyundecanol
Substitution: Various esters depending on the acid used
Applications De Recherche Scientifique
Ethyl 3-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving fatty acid derivatives.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxyundecanoate involves its hydrolysis to release 3-hydroxyundecanoic acid and ethanol. This hydrolysis can occur under acidic or basic conditions, making it a versatile compound for various applications. The molecular targets and pathways involved depend on the specific application, such as enzymatic hydrolysis in biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxyundecanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxydecanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-hydroxydecanoate: Hydroxyl group positioned differently on the carbon chain.
Ethyl laurate: Similar ester structure but without the hydroxyl group.
The uniqueness of this compound lies in its specific hydroxyl group position, which influences its reactivity and applications.
Propriétés
Formule moléculaire |
C13H26O3 |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
ethyl 3-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h12,14H,3-11H2,1-2H3 |
Clé InChI |
YFMDYRSJKCQYQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
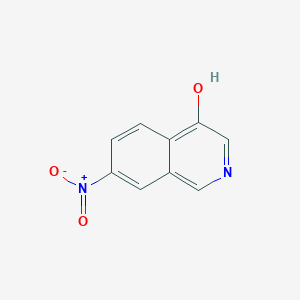
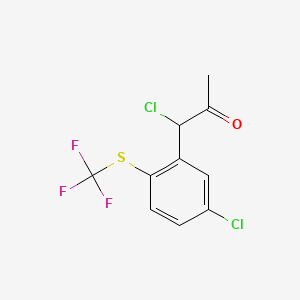
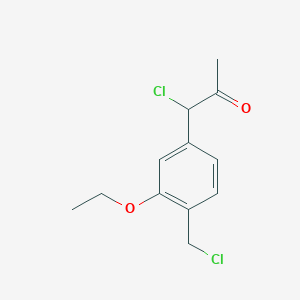


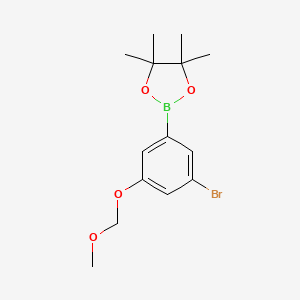
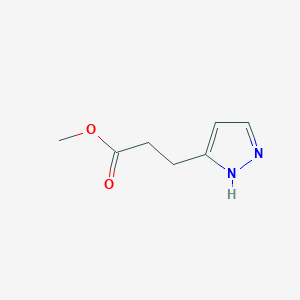
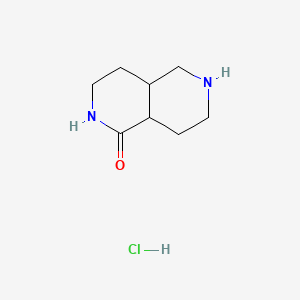
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
